molecular formula C16H14ClN3O2S B2971904 5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide CAS No. 878717-01-2

5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide

Cat. No.: B2971904
CAS No.: 878717-01-2
M. Wt: 347.82
InChI Key: KVCYEXGNEHJRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound is involved in the synthesis of various heterocyclic compounds that exhibit antimicrobial properties. For instance, a study demonstrates the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014).

Anticancer Properties

Another application is in the synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, showing promising anticancer activities. One study reports the preparation of these derivatives and their evaluation against the breast carcinoma cell line MCF-7, indicating significant concentration-dependent inhibitory effects (Gomha et al., 2014).

Antiviral and Antifungal Activities

Research also extends to the synthesis of thiadiazole sulfonamides, demonstrating antiviral activities. A specific study synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing certain activities against the tobacco mosaic virus (Chen et al., 2010). Additionally, derivatives of this compound have been studied for their antifungal activity against Rhizoctonia solani, a significant rice disease in China, demonstrating potential fungicidal properties (Chen et al., 2000).

Novel Synthesis Routes and Molecular Structures

Moreover, the compound is crucial in exploring novel synthesis routes and understanding molecular structures. A particular study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, showcasing the versatility of derivatives of 5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide in synthesizing complex molecular structures with potential biological activities (Desai et al., 2007).

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-3-14-19-20-16(23-14)18-15(21)12-8-13(22-9(12)2)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYEXGNEHJRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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